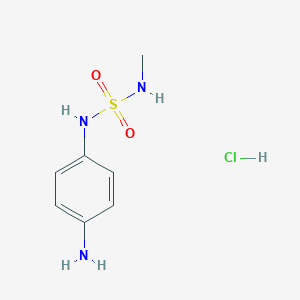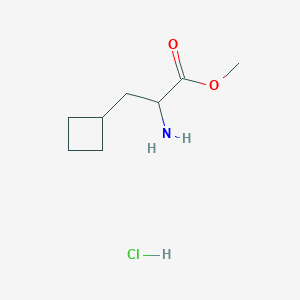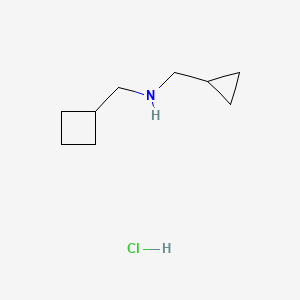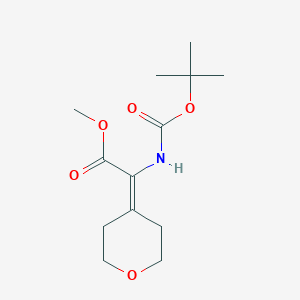![molecular formula C9H22Cl2N2O B1458545 2-[3-(Methoxymethyl)piperidin-1-yl]ethan-1-amine dihydrochloride CAS No. 1645384-02-6](/img/structure/B1458545.png)
2-[3-(Methoxymethyl)piperidin-1-yl]ethan-1-amine dihydrochloride
Overview
Description
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular weight of 2-[3-(Methoxymethyl)piperidin-1-yl]ethan-1-amine dihydrochloride is 245.19 . The molecular formula is C9H22Cl2N2O .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-[3-(Methoxymethyl)piperidin-1-yl]ethan-1-amine dihydrochloride include a molecular weight of 245.19 and a molecular formula of C9H22Cl2N2O .Scientific Research Applications
Catalytic Applications
Nickel(II) complexes chelated by (amino)pyridine ligands, including derivatives similar to 2-[3-(methoxymethyl)piperidin-1-yl]ethan-1-amine, have been studied for their ethylene oligomerization capabilities. These complexes have shown potential in producing mostly ethylene dimers, in addition to trimmers and tetramers, demonstrating the importance of such compounds in catalysis and polymer chemistry. Density functional theory (DFT) studies further provide insights into the reactivity trends and structural influences on ethylene oligomerization reactions (Nyamato, Ojwach, & Akerman, 2016).
Organic Synthesis
In the domain of organic synthesis, compounds structurally related to 2-[3-(methoxymethyl)piperidin-1-yl]ethan-1-amine have been utilized in the formation of various complex molecules. For example, the use of piperidine-containing compounds in the synthesis of pyrimidine imines and thiazolidinones under microwave irradiation has been reported, highlighting their role in facilitating the synthesis of molecules with potential antibacterial activity (Merugu, Ramesh, & Sreenivasulu, 2010).
Antimicrobial Activity
Derivatives of piperidine, akin to 2-[3-(methoxymethyl)piperidin-1-yl]ethan-1-amine, have been investigated for their antimicrobial properties. For instance, new pyridine derivatives synthesized using 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid were evaluated for their in vitro antimicrobial activity, showing variable and modest activity against certain bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011).
Antitumor Activity
Research into piperazine-based tertiary amino alcohols and their dihydrochlorides, structurally related to 2-[3-(methoxymethyl)piperidin-1-yl]ethan-1-amine, has shown promising results in the study of antitumor activity. These compounds have been tested for their effects on tumor DNA methylation processes in vitro, providing a foundation for future anticancer drug development (Hakobyan et al., 2020).
properties
IUPAC Name |
2-[3-(methoxymethyl)piperidin-1-yl]ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O.2ClH/c1-12-8-9-3-2-5-11(7-9)6-4-10;;/h9H,2-8,10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBVLCIGJZTORF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN(C1)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(Methoxymethyl)piperidin-1-yl]ethan-1-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-4-[(dimethylamino)methyl]phenol hydrochloride](/img/structure/B1458465.png)




![2-Azaspiro[3.4]octane hemioxalate](/img/structure/B1458472.png)
![9-methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1(2H)-one](/img/structure/B1458473.png)


![2-cyclohexyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1458476.png)


![1-[(2-Methylbenzyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B1458484.png)
![3,6,13,16-Tetraoxatricyclo[16.2.2.2(8,11)]tetracosa-1(20),8,10,18,21,23-hexaene-2,7,12,17-tetrone](/img/structure/B1458485.png)